molecular formula C11H20ClNO3 B1478147 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one CAS No. 2098044-59-6

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one

Cat. No. B1478147
CAS RN: 2098044-59-6
M. Wt: 249.73 g/mol
InChI Key: NTYPWAFQNVUCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one, also known as 2-Chloro-1-DP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohols. 2-Chloro-1-DP is an important reagent in organic synthesis and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Research: Nitric Oxide Synthesis Stimulation

This compound has been studied for its ability to stimulate endogenous nitric oxide synthesis. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound’s effect on isolated gastric smooth muscle preparations from rats suggests a specific action affecting intracellular signaling pathways .

Neurotransmitter Interaction Studies

Research indicates that 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one may interact with neurotransmitters such as acetylcholine and serotonin. This interaction could be significant for understanding the compound’s potential effects on mood, cognition, and peripheral functions in the cardiovascular and gastrointestinal systems .

Organic Synthesis: Isoquinoline Precursors

The compound serves as a precursor in the synthesis of isoquinolines, which are important in the development of various pharmaceuticals. Isoquinolines have applications ranging from analgesics to antitumor agents, making this compound valuable in synthetic organic chemistry .

Biological Activity Modulation

In biological systems, this compound could modulate the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), which are enzymes involved in the production of nitric oxide. This modulation has implications for the spontaneous contractile activity of gastric smooth muscle, which is essential for gastrointestinal motility .

Gastric Smooth Muscle Research

The compound’s effects on gastric smooth muscle cells can be pivotal in understanding gastrointestinal disorders. By regulating the nNOS/NO pathway, it may influence treatments for conditions like gastroparesis or irritable bowel syndrome .

Smooth Muscle Relaxant Formulations

The research applications extend to the development of smooth muscle relaxants. These are drugs that can ease the contraction of smooth muscles found in the walls of internal organs, potentially providing relief from spasms and pain .

Analytical Chemistry: Reagent Synthesis

Finally, this compound could be synthesized as a reagent in analytical chemistry to study its interactions with various biological molecules. This application is crucial for drug discovery and understanding the molecular basis of diseases .

properties

IUPAC Name

2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3/c1-4-15-9-6-13(11(14)8(3)12)7-10(9)16-5-2/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYPWAFQNVUCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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